molecular formula C10H15N3O3S B14628892 5-Amino-2-(piperazin-1-yl)benzene-1-sulfonic acid CAS No. 58104-74-8

5-Amino-2-(piperazin-1-yl)benzene-1-sulfonic acid

Cat. No.: B14628892
CAS No.: 58104-74-8
M. Wt: 257.31 g/mol
InChI Key: YWPODDOIKZHOPX-UHFFFAOYSA-N
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Description

5-Amino-2-(piperazin-1-yl)benzene-1-sulfonic acid is an organic compound that features both an amino group and a piperazine ring attached to a benzene sulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(piperazin-1-yl)benzene-1-sulfonic acid typically involves the reaction of 5-nitro-2-(piperazin-1-yl)benzene-1-sulfonic acid with a reducing agent to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reduction processes using hydrogenation reactors. The choice of catalyst and reaction conditions is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(piperazin-1-yl)benzene-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Amino-2-(piperazin-1-yl)benzene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can enhance binding affinity to certain biological targets, while the sulfonic acid group can improve solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(methylamino)benzene-1-sulfonic acid
  • 5-Amino-2-(ethylamino)benzene-1-sulfonic acid
  • 5-Amino-2-(dimethylamino)benzene-1-sulfonic acid

Uniqueness

5-Amino-2-(piperazin-1-yl)benzene-1-sulfonic acid is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties compared to other similar compounds. The piperazine ring can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug design .

Properties

CAS No.

58104-74-8

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

5-amino-2-piperazin-1-ylbenzenesulfonic acid

InChI

InChI=1S/C10H15N3O3S/c11-8-1-2-9(10(7-8)17(14,15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6,11H2,(H,14,15,16)

InChI Key

YWPODDOIKZHOPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)N)S(=O)(=O)O

Origin of Product

United States

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